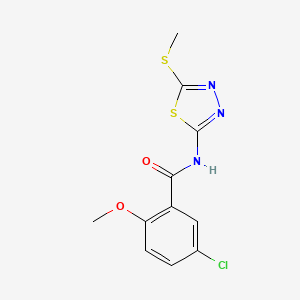

5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide

Beschreibung

Systematic Nomenclature and IUPAC Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound belongs to the benzamide class of organic molecules, specifically categorized as a substituted thiadiazole derivative. The systematic name accurately describes the molecular structure by identifying the benzamide core with a 5-chloro and 2-methoxy substitution pattern, connected via an amide linkage to a 1,3,4-thiadiazole ring bearing a methylthio group at the 5-position.

The Chemical Abstracts Service registry number for this compound is 391875-71-1, providing a unique identifier for chemical databases and regulatory documentation. The compound can be classified within multiple chemical categories, including heterocyclic aromatic compounds, substituted benzamides, and thiadiazole derivatives. The presence of the 1,3,4-thiadiazole moiety places this compound within a significant class of heterocycles known for diverse biological activities and pharmaceutical applications.

The structural nomenclature reflects the connectivity pattern where the benzamide carbonyl carbon forms an amide bond with the nitrogen atom at position 2 of the thiadiazole ring. The systematic naming convention ensures precise identification of all substituent positions and their chemical nature, facilitating accurate communication within the scientific community and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C11H10ClN3O2S2, indicating a complex molecular composition with multiple heteroatoms. The molecular weight has been determined to be 315.80 grams per mole, reflecting the substantial molecular mass contributed by the various functional groups and heteroatoms present in the structure. The elemental composition includes eleven carbon atoms, ten hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and two sulfur atoms.

| Molecular Parameter | Value |

|---|---|

| Molecular Formula | C11H10ClN3O2S2 |

| Molecular Weight | 315.80 g/mol |

| Carbon Content | 11 atoms |

| Hydrogen Content | 10 atoms |

| Chlorine Content | 1 atom |

| Nitrogen Content | 3 atoms |

| Oxygen Content | 2 atoms |

| Sulfur Content | 2 atoms |

The molecular weight analysis reveals a relatively high mass-to-size ratio due to the presence of heavy atoms including chlorine and sulfur atoms. The sulfur content is particularly significant, with two sulfur atoms present in the structure - one within the thiadiazole ring system and another in the methylthio substituent. This dual sulfur presence contributes significantly to the compound's chemical properties and potential biological activities.

The molecular composition suggests a lipophilic character enhanced by the aromatic ring systems and hydrophobic substituents, while the polar functional groups including the amide linkage and methoxy group provide opportunities for hydrogen bonding interactions. The balanced distribution of polar and nonpolar elements within the molecular structure contributes to the compound's potential for membrane permeability and target protein interactions.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic analysis of this compound and related thiadiazole derivatives has provided valuable insights into solid-state molecular arrangements and intermolecular interactions. While specific single-crystal X-ray diffraction data for this exact compound was not found in the available literature, studies on structurally related thiadiazole compounds demonstrate characteristic patterns relevant to this molecular framework.

Research on similar 1,3,4-thiadiazole derivatives has shown that these compounds typically crystallize in common space groups with intermolecular hydrogen bonding patterns that stabilize the crystal lattice. The thiadiazole ring system generally exhibits planarity, with bond lengths and angles consistent with aromatic character and delocalized electron density across the five-membered heterocycle.

Comparative crystallographic studies of related benzamide-thiadiazole compounds indicate that the amide linkage typically adopts a planar or near-planar conformation, facilitating conjugation between the benzene ring and the thiadiazole system. The dihedral angles between aromatic ring systems in similar compounds range from 1.74 to 28.08 degrees, depending on substituent patterns and intermolecular packing forces. These structural parameters suggest that this compound likely adopts a similar conformation with minimal steric hindrance between the aromatic systems.

The presence of multiple potential hydrogen bond donors and acceptors, including the amide nitrogen and oxygen atoms, suggests that the compound would form significant intermolecular interactions in the solid state. These interactions would contribute to crystal stability and influence physical properties such as melting point and solubility characteristics.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound involves multiple analytical techniques that provide comprehensive structural confirmation and purity assessment. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, while infrared spectroscopy confirms functional group presence and mass spectrometry validates molecular weight and fragmentation patterns.

Proton nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the various hydrogen environments within the molecule. The methoxy group would appear as a singlet around 3.8-4.0 ppm, while the methylthio group would generate a singlet around 2.5-2.7 ppm. The aromatic protons of the benzene ring would appear in the 7.0-8.0 ppm region, with specific chemical shifts dependent on the substitution pattern and electronic effects of the chloro and methoxy substituents.

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with the carbonyl carbon of the amide group typically appearing around 165-170 ppm. The aromatic carbon atoms would be observed in the 110-160 ppm region, while the thiadiazole ring carbons would appear at characteristic chemical shifts reflecting their heterocyclic environment. The methoxy and methylthio carbon atoms would be observed in the aliphatic region around 20-60 ppm.

| Spectroscopic Technique | Key Diagnostic Features |

|---|---|

| 1H Nuclear Magnetic Resonance | Methoxy singlet (3.8-4.0 ppm), Methylthio singlet (2.5-2.7 ppm), Aromatic multipiples (7.0-8.0 ppm) |

| 13C Nuclear Magnetic Resonance | Carbonyl carbon (165-170 ppm), Aromatic carbons (110-160 ppm), Aliphatic carbons (20-60 ppm) |

| Infrared Spectroscopy | Amide C=O stretch (1650-1680 cm⁻¹), N-H stretch (3200-3400 cm⁻¹), C-H stretches (2800-3100 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak at m/z 315.80, Characteristic fragmentation patterns |

Infrared spectroscopy would reveal characteristic absorption bands including the amide carbonyl stretch around 1650-1680 cm⁻¹, amide N-H stretch around 3200-3400 cm⁻¹, and aromatic C-H stretches in the 3000-3100 cm⁻¹ region. The presence of the chloro substituent and thiadiazole ring would contribute additional characteristic absorptions that confirm the molecular structure.

Mass spectrometry analysis would show the molecular ion peak at m/z 315.80, corresponding to the calculated molecular weight. Fragmentation patterns would provide information about the stability of various molecular segments, with common fragmentations expected to involve loss of the methylthio group, chlorine atom, or methoxy group under electron impact conditions.

Computational Molecular Modeling and Density Functional Theory Calculations

Computational molecular modeling of this compound provides detailed insights into electronic structure, molecular geometry, and potential reactivity patterns. Density functional theory calculations using standard basis sets such as 6-31G(d) and 6-311++G(d,p) have been employed for similar thiadiazole derivatives to determine optimized molecular geometries, vibrational frequencies, and electronic properties.

Theoretical calculations on related thiadiazole compounds demonstrate that these molecules typically exhibit planar or near-planar conformations with minimal steric interactions between substituents. The electronic structure calculations reveal significant conjugation between the benzene ring and thiadiazole system through the amide linkage, contributing to the overall stability and electronic delocalization within the molecule.

Frontier molecular orbital analysis provides information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding chemical reactivity and potential biological interactions. For similar thiadiazole derivatives, the highest occupied molecular orbital energies typically range from -7.0 to -7.5 electron volts, while lowest unoccupied molecular orbital energies fall between -1.5 to -2.0 electron volts, indicating moderate reactivity profiles.

| Computational Parameter | Typical Range for Thiadiazole Derivatives |

|---|---|

| HOMO Energy | -7.0 to -7.5 eV |

| LUMO Energy | -1.5 to -2.0 eV |

| HOMO-LUMO Gap | 5.0 to 6.0 eV |

| Dipole Moment | 5.0 to 7.0 Debye |

| Molecular Volume | 250-300 Ų |

Dipole moment calculations for structurally related compounds indicate significant polarity, with values typically ranging from 5.0 to 7.0 Debye, reflecting the presence of polar functional groups and the asymmetric charge distribution within the molecule. The calculated dipole moment provides important information for understanding solvent interactions and potential binding affinity to biological targets.

Vibrational frequency calculations using density functional theory methods confirm the stability of the optimized molecular geometry and provide theoretical predictions for infrared and Raman spectroscopic assignments. These calculations help validate experimental spectroscopic data and provide detailed assignments for observed vibrational modes, including stretching and bending vibrations of specific functional groups within the molecule.

Eigenschaften

IUPAC Name |

5-chloro-2-methoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2S2/c1-17-8-4-3-6(12)5-7(8)9(16)13-10-14-15-11(18-2)19-10/h3-5H,1-2H3,(H,13,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEMIEYBYHHETR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NC2=NN=C(S2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Benzamide Core: The synthesis begins with the preparation of 5-chloro-2-methoxybenzoic acid, which is then converted to its corresponding acid chloride using reagents such as thionyl chloride.

Introduction of the Thiadiazole Ring: The acid chloride is then reacted with 5-amino-1,3,4-thiadiazole-2-thiol to form the desired thiadiazole ring. This step typically requires the use of a base such as triethylamine to facilitate the reaction.

Final Coupling Reaction: The final step involves coupling the thiadiazole intermediate with the benzamide core under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Analyse Chemischer Reaktionen

5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the potential of thiadiazole derivatives, including 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide, as antiviral agents. Thiadiazole compounds have shown promising results against various viral targets.

- Inhibition of Viral Replication : Research indicates that derivatives of thiadiazoles can inhibit the activity of RNA polymerases in viruses such as Hepatitis C Virus (HCV). For instance, compounds with similar structures demonstrated IC₅₀ values as low as 0.35 µM against HCV NS5B polymerase .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., HeLa, MCF-7) have shown that thiadiazole derivatives exhibit significant cytotoxicity. For example, related compounds demonstrated IC₅₀ values ranging from 0.37 to 0.95 µM against HeLa cells, outperforming the reference drug sorafenib .

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial efficacy:

- Broad-Spectrum Activity : Compounds similar to this compound have shown activity against several bacterial strains. Studies indicate that these compounds can disrupt bacterial cell walls or inhibit critical metabolic pathways, leading to bacterial cell death.

Case Studies and Research Findings

- Antiviral Efficacy : A study focusing on the antiviral properties of thiadiazole derivatives reported that certain compounds inhibited viral replication by targeting specific viral enzymes .

- Cytotoxicity Against Cancer Cells : In a comprehensive evaluation of various benzamide derivatives, it was found that modifications to the thiadiazole ring significantly enhanced cytotoxic effects against cancer cell lines .

- Antimicrobial Testing : Research conducted on a series of thiadiazole compounds revealed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .

Wirkmechanismus

The mechanism of action of 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Halogenation (Cl vs. Br)

- Bromo-substituted analogs : The compound 2-benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide demonstrated 100% protection against mortality at 60 mg/kg in preclinical studies, suggesting bromine’s superior electronegativity enhances bioactivity compared to chlorine .

- Chloro-substituted analogs : The target compound’s 5-chloro group provides moderate electron withdrawal, which may balance potency and toxicity. For example, 4-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4c) showed comparable NMR spectral features but lower anticancer efficacy than brominated counterparts .

Methoxy vs. Other Alkoxy Groups

- 2-Methoxy substitution : The methoxy group in the target compound improves solubility via hydrogen bonding. Similar compounds like 2-Methoxy-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4g) exhibited distinct ¹H NMR shifts (δ 3.85 ppm for -OCH₃) and moderate antifungal activity .

- Phenoxy derivatives: Compounds with 2-isopropyl-5-methylphenoxy (e.g., 5f) or 2-methoxyphenoxy (e.g., 5k) substituents showed higher melting points (158–160°C and 135–136°C, respectively) due to increased molecular symmetry but reduced bioavailability compared to the target compound’s benzamide structure .

Thiadiazole Ring Modifications

Methylthio (-SCH₃) vs. Other Sulfur-Containing Groups

- Methylthio substituent: The -SCH₃ group in the target compound enhances lipophilicity (logP ~2.8 predicted), favoring membrane penetration. Analog N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) showed lower yield (85%) and similar melting points (135–136°C), suggesting comparable stability .

- Sulfonamide derivatives: Compounds like N-{[5-(Benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide (9a) exhibited stronger hydrogen bonding (IR νmax 3,465 cm⁻¹ for N-H) but reduced anticancer activity due to bulkier substituents .

Amino and Cyano Modifications

- Amino-substituted analogs: N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide (2) demonstrated moderate cytotoxicity (IC₅₀ ~50 µM) but served as a precursor for more active derivatives like N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3), which showed enhanced pro-apoptotic effects .

Biologische Aktivität

5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide is a compound with significant potential in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological evaluations, and mechanisms of action based on various research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several key steps:

-

Formation of the Benzamide Core :

- The process begins with 5-chloro-2-methoxybenzoic acid, which is converted to its acid chloride using thionyl chloride.

-

Introduction of the Thiadiazole Ring :

- The acid chloride reacts with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as triethylamine to form the thiadiazole ring.

-

Final Coupling Reaction :

- The thiadiazole intermediate is coupled with the benzamide core under suitable conditions to yield the target compound.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects on different biological targets.

Anticancer Activity

Research indicates that compounds featuring a thiadiazole structure exhibit notable anticancer properties. For instance:

- Cytotoxicity Studies : The compound was tested against various cancer cell lines using the MTT assay. Results showed that it effectively inhibited cell proliferation in human cancer cell lines such as PC3 (prostate cancer), HT29 (colorectal cancer), and SKNMC (neuroblastoma) .

- Mechanism of Action : The anticancer effects are attributed to the compound's ability to inhibit enzymes involved in cell proliferation and induce apoptosis. Specifically, it may target lipoxygenase pathways, which are implicated in cancer progression .

Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

- Antimicrobial Activity : Similar thiadiazole derivatives have been reported to possess antimicrobial properties against both Gram-positive and Gram-negative bacteria . Although specific data on this compound's antimicrobial efficacy is limited, its structural relatives suggest potential activity.

- Anti-inflammatory Effects : Compounds with similar scaffolds have demonstrated anti-inflammatory effects through modulation of inflammatory pathways .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds:

Q & A

Q. What synthetic methodologies are commonly employed to prepare 5-chloro-2-methoxy-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide and its analogs?

The synthesis typically involves coupling a benzoyl chloride derivative with a thiadiazole-amine intermediate. For example:

- Step 1 : React 5-chloro-2-methoxybenzoic acid with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.

- Step 2 : Condense the acyl chloride with 5-(methylthio)-1,3,4-thiadiazol-2-amine in a polar aprotic solvent (e.g., pyridine or DMF) under inert conditions.

- Purification : Use column chromatography or recrystallization from methanol/ethanol .

- Validation : Confirm product purity via TLC and melting point analysis .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

A combination of spectroscopic and crystallographic techniques is employed:

- FT-IR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- NMR : ¹H NMR confirms aromatic protons (δ 6.8–8.0 ppm) and thiadiazole protons (δ 8.2–8.5 ppm). ¹³C NMR verifies carbonyl (C=O, ~165 ppm) and thiadiazole carbons (~150–160 ppm) .

- X-ray crystallography : Resolve intermolecular interactions (e.g., hydrogen bonds stabilizing dimeric structures) .

Q. What purification techniques are optimal for isolating this compound?

- Recrystallization : Use methanol or ethanol for high-purity crystals .

- Column chromatography : Employ silica gel with eluents like ethyl acetate/hexane (3:7) for complex mixtures .

- TLC monitoring : Use chloroform/ethanol (3:1) to track reaction progress and isolate fractions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anticancer potential of this compound?

Q. How do structural modifications influence the bioactivity of this compound?

- Thiadiazole substitution : Replace the methylthio group (-SCH₃) with cyano (-CN) or nitro (-NO₂) groups to enhance electron-withdrawing effects, improving enzyme inhibition (e.g., 15-lipoxygenase) .

- Benzamide modifications : Introduce halogens (e.g., F, Br) at the 4-position of the benzene ring to increase lipophilicity and membrane permeability .

- SAR analysis : Compare IC₅₀ values of analogs to establish structure-activity relationships .

Q. What strategies address low yields or side products during synthesis?

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (15–20 min) under solvent-free conditions, improving yields by 15–20% .

- Catalytic optimization : Use glacial acetic acid or p-toluenesulfonic acid (PTSA) to accelerate Schiff base formation .

- Byproduct identification : Employ LC-MS or GC-MS to detect impurities and adjust stoichiometry/reactant ratios .

Q. How can computational methods enhance the study of this compound’s interactions?

- Molecular docking : Simulate binding to target proteins (e.g., ERK2 or 15-LOX) using AutoDock Vina. Validate docking poses with crystallographic data .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS .

- QSAR modeling : Predict bioactivity using descriptors like logP, polar surface area, and H-bond donors .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.